![molecular formula C16H14ClN3O2 B5749048 2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B5749048.png)
2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety and a chlorophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
2-{5-[2-(4-Chlorophenoxy)propan-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is unique due to its combination of a pyridine ring, an oxadiazole moiety, and a chlorophenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or Ringer’s lactate solution.
Propriétés
IUPAC Name |
5-[2-(4-chlorophenoxy)propan-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-16(2,21-12-8-6-11(17)7-9-12)15-19-14(20-22-15)13-5-3-4-10-18-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPSDLVHLPWLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
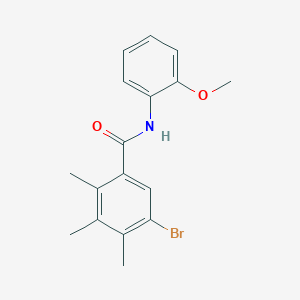
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] piperidine-1-carbodithioate](/img/structure/B5748970.png)
![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)
![(diphenylmethyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5749000.png)
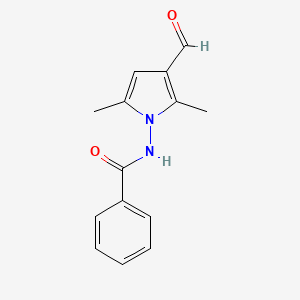
![3-(4-METHOXYPHENYL)-5-[(4-METHYLPIPERIDINO)METHYL]-1,2,4-OXADIAZOLE](/img/structure/B5749026.png)
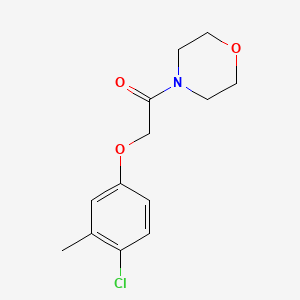
![2-HYDROXY-5-{[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID](/img/structure/B5749040.png)
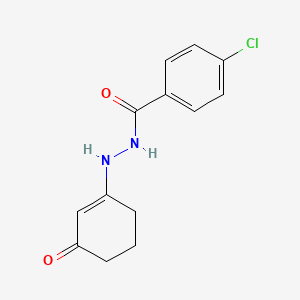
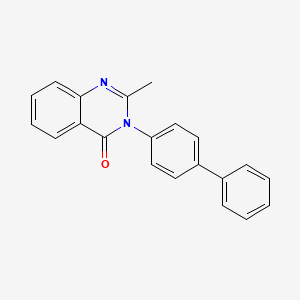


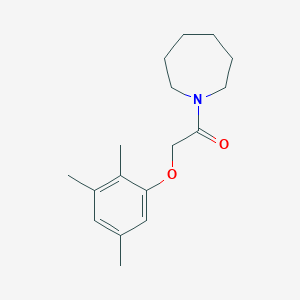
![2-{[4-(Diethylamino)phenyl]amino}naphthalene-1,4-dione](/img/structure/B5749078.png)
